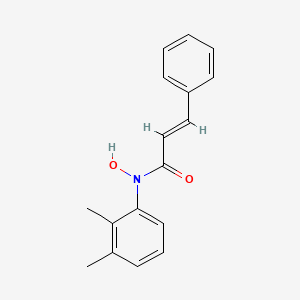

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

描述

Overview of Hydroxamic Acid Derivatives in Coordination Chemistry and Analytical Applications

Hydroxamic acids are a class of organic compounds characterized by the functional group -C(=O)N(OH)R'. wikipedia.org These molecules and their derivatives are of significant interest in coordination chemistry due to their remarkable ability to act as chelating agents for a wide array of metal ions. acs.org The hydroxamic acid moiety typically functions as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the hydroxyl oxygen atoms after deprotonation. taylorandfrancis.comresearchgate.net This O,O'-coordination forms a stable five-membered ring with the metal ion, a structural feature that underpins the stability of the resulting metal complexes. taylorandfrancis.com

The formation of these stable chelates often results in intensely colored solutions, a property that has been widely exploited in analytical chemistry for the qualitative detection and quantitative determination of various metal ions. taylorandfrancis.com The affinity of hydroxamic acid derivatives for transition metals, lanthanides, and other ions makes them versatile analytical reagents. researchgate.netscientificeminencegroup.com Their complexation behavior is fundamental to applications such as spectrophotometric analysis, solvent extraction, and gravimetric analysis. ethernet.edu.et

Historical Development and Significance of Hydroxamic Acids as Selective Ligands

The first hydroxamic acid was synthesized in 1869, and since then, the understanding of their chemical properties and applications has grown substantially. ethernet.edu.et A pivotal moment in recognizing their significance came from the discovery of their role in biological systems. Nature has evolved families of hydroxamic acids to function as siderophores, which are low-molecular-weight compounds produced by microorganisms to sequester essential iron(III) from their environment. wikipedia.orgethernet.edu.et The high affinity and selectivity of the hydroxamate group for Fe(III) ions in siderophores like desferrioxamine B highlighted the potential of these compounds as highly effective and selective metal-binding ligands. researchgate.netresearchgate.net

This natural precedent spurred extensive research into synthetic hydroxamic acids as selective ligands. Chemists began to systematically modify the 'R' and 'R'' groups attached to the core hydroxamic acid functional group to fine-tune their electronic and steric properties. This allows for the development of ligands with enhanced selectivity for specific metal ions. wikipedia.org The ability to design ligands that can preferentially bind to a target metal ion in a complex matrix is crucial for many areas, including analytical chemistry, hydrometallurgy, and medicinal chemistry. alfachemic.comsolubilityofthings.com

Rationale for Investigating N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine as a Chelating Agent

The investigation of this compound as a chelating agent is based on a rational design approach aimed at creating a highly selective and effective ligand. The structure of this specific molecule combines several features intended to enhance its function:

The Hydroxamic Acid Core: It possesses the fundamental -C(=O)N(OH)- group necessary for metal chelation. wikipedia.org

The N-(2,3-xylyl) Group: The substitution of a 2,3-dimethylphenyl (xylyl) group on the nitrogen atom introduces steric bulk near the coordination site. This steric hindrance can influence the coordination geometry and selectively favor binding with metal ions of a particular size and coordination preference, thereby enhancing selectivity.

The C-Cinnamoyl Group: The cinnamoyl group [(E)-3-phenylprop-2-enoyl] provides an extended π-conjugation system. This electronic feature can modulate the acidity of the N-OH proton and the electron-donating ability of the carbonyl oxygen, thus influencing the stability of the metal complexes. Furthermore, the conjugated system is a chromophore, which is advantageous for spectrophotometric applications, as the formation of a metal complex can lead to significant and easily measurable changes in its UV-Visible absorption spectrum.

The compound is noted for its utility as an analytical reagent, particularly in the spectrophotometric determination of vanadium, confirming its efficacy as a selective chelating agent. tcichemicals.com

Scope and Academic Objectives of Current Research on the Compound

Research on this compound is primarily focused on elucidating its properties as a coordination ligand and developing its applications in analytical chemistry. The principal academic objectives include:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound using modern analytical techniques such as HPLC, NMR spectroscopy, and melting point determination to ensure purity and confirm its structure. tcichemicals.com

Coordination Studies: Investigating the reaction of the ligand with a variety of metal ions to understand its coordination behavior, including the stoichiometry and structure of the resulting metal-ligand complexes.

Thermodynamic Stability: Determining the formation constants and thermodynamic parameters of its metal complexes to quantitatively assess their stability and the ligand's selectivity for different metal ions.

Analytical Method Development: Establishing and optimizing new analytical methods, particularly spectrophotometric methods, for the selective and sensitive determination of trace amounts of metal ions, such as vanadium, in various samples. tcichemicals.com This involves studying factors like pH, reagent concentration, and the effect of interfering ions.

The following table summarizes the key physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.33 g/mol |

| CAS Registry Number | 69891-38-9 |

| Appearance | White to Almost white powder/crystal |

| Melting Point | 152 °C |

| Purity | >98.0% (HPLC) |

Structure

3D Structure

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIQYZYALKWWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694231 | |

| Record name | N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69891-38-9 | |

| Record name | N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of N Cinnamoyl N 2,3 Xylyl Hydroxylamine

Established Synthetic Pathways for N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

A plausible synthetic route would involve a two-step process:

Synthesis of N-(2,3-dimethylphenyl)hydroxylamine: The precursor, N-(2,3-dimethylphenyl)hydroxylamine (also known as N-(2,3-xylyl)hydroxylamine), can be synthesized through the reduction of 2,3-dimethylnitrobenzene. Various reducing agents can be employed for this transformation, with controlled reduction being key to obtaining the hydroxylamine (B1172632) rather than the corresponding aniline.

Acylation with Cinnamoyl Chloride: The synthesized N-(2,3-dimethylphenyl)hydroxylamine would then be acylated using cinnamoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent is often an inert organic solvent like dichloromethane (B109758) or diethyl ether.

An alternative approach involves the direct reaction of a carboxylic acid with a hydroxylamine, often facilitated by a coupling agent. For instance, cinnamic acid could be reacted with N-(2,3-dimethylphenyl)hydroxylamine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Table 1: General Synthetic Approaches for N-Arylhydroxamic Acids

| Method | Reactants | Reagents/Conditions | Advantages | Disadvantages |

| Acylation of N-Arylhydroxylamine | N-Arylhydroxylamine, Acyl Halide/Anhydride | Base (e.g., pyridine, triethylamine), Inert solvent | Generally high yielding, straightforward | Requires prior synthesis of the N-arylhydroxylamine |

| Carboxylic Acid Coupling | Carboxylic Acid, N-Arylhydroxylamine | Coupling agents (e.g., DCC, EDC), Activators (e.g., HOBt) | Milder conditions, good for sensitive substrates | Coupling agents can be expensive and produce byproducts |

| Transition-Metal-Free N-Arylation | N-Alkoxy amides, Arynes | Aryne precursors (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) | Avoids transition metal catalysts | Limited substrate scope, requires specialized reagents |

Structural Elucidation Techniques Utilized in Research for Compound Confirmation

The confirmation of the structure of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be crucial for identifying the protons in the cinnamoyl and xylyl moieties. The characteristic vinyl protons of the cinnamoyl group would appear as doublets in the olefinic region, and their coupling constant would confirm the trans configuration. The aromatic protons of the xylyl group and the phenyl group of the cinnamoyl moiety would show distinct signals in the aromatic region. The methyl protons of the xylyl group would appear as singlets in the aliphatic region. The N-OH proton would likely appear as a broad singlet.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing the signals for all the carbon atoms in the molecule, including the carbonyl carbon of the hydroxamic acid functional group.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups. A strong absorption band for the C=O stretching of the hydroxamic acid would be expected around 1630-1680 cm⁻¹. The O-H stretching of the hydroxyl group would appear as a broad band in the region of 3100-3300 cm⁻¹. The C=C stretching of the alkene and aromatic rings would also be observable.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Signals for vinylic, aromatic, methyl, and N-OH protons. |

| ¹³C NMR | Signals for carbonyl, vinylic, aromatic, and methyl carbons. |

| IR | C=O stretch (~1650 cm⁻¹), O-H stretch (~3200 cm⁻¹), C=C stretch. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight (C₁₇H₁₇NO₂). |

Design and Synthesis of Analogues and Derivatives for Modified Ligand Properties

The design and synthesis of analogues of this compound would be driven by the desire to modify its properties, particularly its ability to act as a ligand for metal ions. Modifications could be made to either the cinnamoyl or the xylyl portions of the molecule.

Modification of the Cinnamoyl Group:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the cinnamoyl moiety can alter the electronic properties of the ligand. For example, a methoxy (B1213986) group could increase electron density, while a nitro group would decrease it.

Variation of the Acyl Group: Replacing the cinnamoyl group with other acyl groups (e.g., benzoyl, acetyl) would change the steric bulk and conformational flexibility of the ligand.

Modification of the Xylyl Group:

Altering Substitution Pattern: Moving the methyl groups on the phenyl ring (e.g., to the 2,4- or 3,5-positions) would change the steric hindrance around the nitrogen atom, potentially affecting its coordination behavior.

Introducing Different Substituents: Replacing the methyl groups with other alkyl or functional groups could fine-tune the ligand's solubility and electronic properties.

The synthesis of these analogues would follow similar synthetic pathways as described for the parent compound, utilizing the appropriately substituted starting materials.

Exploration of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on reducing the environmental impact of the synthetic process.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, would be a key consideration.

Catalytic Methods: Employing catalytic methods, rather than stoichiometric reagents, can reduce waste. For example, enzymatic synthesis using lipases or amidases to catalyze the formation of the hydroxamic acid bond from a carboxylic acid or ester and a hydroxylamine is a promising green alternative. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, could be explored for the synthesis. These methods can lead to shorter reaction times and reduced waste.

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis |

| Safer Solvents | Use of water, ethanol, or ionic liquids instead of chlorinated solvents. |

| Catalysis | Enzymatic catalysis (e.g., lipases) for amide bond formation. |

| Atom Economy | Designing reactions with minimal byproduct formation. |

| Energy Efficiency | Use of microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. |

Fundamental Coordination Chemistry of N Cinnamoyl N 2,3 Xylyl Hydroxylamine Complexes

Ligand Properties and Proposed Coordination Modes in Metal Complexation

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine belongs to the class of N-arylhydroxamic acids. The core functional group responsible for its chelating ability is the hydroxamic acid moiety (-N(OH)-C=O). This group contains two potential donor atoms: the oxygen atom of the carbonyl group and the oxygen atom of the hydroxylamino group.

In acidic conditions, the ligand typically undergoes deprotonation of the hydroxylamino (-N-OH) group, allowing it to act as a monobasic, bidentate chelating agent. The proposed coordination mode involves the formation of a stable five-membered chelate ring with a central metal ion. This chelation occurs through covalent bonding with the deprotonated hydroxylamino oxygen and coordinate bonding with the carbonyl oxygen. This bidentate O,O-coordination is a characteristic feature of hydroxamic acids and is responsible for the formation of highly stable and often colored metal complexes. zenodo.org

The presence of the bulky 2,3-xylyl group and the cinnamoyl group on the nitrogen and carbonyl carbon, respectively, influences the ligand's solubility and the stability and extractability of its metal complexes into organic solvents. These steric and electronic factors are crucial for its application in the separation and determination of metal ions.

Spectroscopic Investigations of Metal-Ligand Interactions

The formation of metal complexes with this compound is accompanied by distinct changes in its spectroscopic properties, which provide evidence for the coordination mode. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are primary tools for investigating these metal-ligand interactions.

Infrared Spectroscopy: The IR spectrum of the free this compound ligand shows characteristic absorption bands for the O-H, C=O, and N-O functional groups. Upon complexation with a metal ion, significant shifts in these vibrational frequencies are observed.

O-H Stretching: The broad band corresponding to the ν(O-H) stretching vibration of the hydroxylamino group in the free ligand typically disappears in the spectra of the metal complexes. This disappearance is a strong indicator that the hydroxylamino proton has been replaced by the metal ion during chelation.

C=O Stretching: The strong absorption band due to the carbonyl group, ν(C=O), in the free ligand experiences a bathochromic shift (a shift to lower frequency) upon complexation. This lowering of the stretching frequency is attributed to the coordination of the carbonyl oxygen to the metal center, which weakens the C=O double bond.

N-O Stretching: Conversely, the band associated with the ν(N-O) stretching vibration often shows a hypsochromic shift (a shift to higher frequency) in the complex. This shift is a consequence of the electronic effects within the newly formed five-membered chelate ring.

These characteristic shifts in the IR spectra provide compelling evidence for the proposed bidentate O,O-coordination of the hydroxamic acid moiety.

| Functional Group | Typical Wavenumber (Free Ligand) | Change Upon Complexation | Reason for Change |

| O-H | ~3100-3200 cm⁻¹ (broad) | Disappears | Deprotonation and bonding of oxygen to metal |

| C=O | ~1620-1640 cm⁻¹ | Shifts to lower frequency | Coordination of carbonyl oxygen to metal, weakening the C=O bond |

| N-O | ~900-920 cm⁻¹ | Shifts to higher frequency | Electronic rearrangement within the chelate ring |

UV-Visible Spectroscopy: this compound solutions are typically colorless. However, upon reaction with certain metal ions, particularly Vanadium(V) and Niobium(V), intensely colored solutions are formed. The appearance of color is due to the formation of charge-transfer complexes. The UV-Vis spectra of these complexes are characterized by strong absorption bands in the visible region, which are not present in the spectrum of the free ligand. These bands are attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based molecular orbital to an empty or partially filled d-orbital of the metal ion. The wavelength of maximum absorbance (λmax) is a characteristic property of each metal complex and is sensitive to factors such as the solvent and the acidity of the medium.

Stoichiometry and Proposed Structural Features of Metal-N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine Complexes

The determination of the metal-to-ligand ratio (stoichiometry) in these complexes is fundamental to understanding their structure and is often accomplished using spectrophotometric methods.

Vanadium(V) Complexation: Reaction Pathways and Determined Stoichiometry

This compound is a highly sensitive reagent for the spectrophotometric determination of Vanadium(V). In a strongly acidic medium (typically 4-8 M HCl), Vanadium(V) reacts with the ligand to form a distinctively colored complex that can be extracted into an organic solvent like chloroform (B151607). The reaction pathway involves the reduction of V(V) by the hydroxylamine (B1172632), followed by the formation of a complex with the oxidized form of the ligand, or the direct complexation of V(V).

The stoichiometry of the Vanadium(V) complex has been determined using established spectrophotometric techniques such as Job's method of continuous variation and the mole-ratio method. These methods involve monitoring the absorbance of solutions containing varying molar ratios of the metal and ligand while keeping the total concentration or the concentration of one component constant. The results from these studies consistently indicate the formation of a 1:2 metal-to-ligand complex. This suggests that the central Vanadium(V) ion, likely in the form of the oxovanadium(V) cation (VO³⁺), coordinates with two molecules of the deprotonated ligand.

| Method | Principle | Result for V(V) Complex | Proposed Formula |

| Job's Method of Continuous Variation | Maximum absorbance is observed at the mole fraction corresponding to the complex stoichiometry. | Maximum absorbance at a mole fraction of ~0.67 for the ligand. | [VO(C₁₇H₁₆NO₂)₂]⁺ |

| Mole-Ratio Method | A break in the absorbance vs. mole ratio plot occurs at the stoichiometric ratio. | Inflection point at a 2:1 ligand-to-metal molar ratio. | [VO(C₁₇H₁₆NO₂)₂]⁺ |

Niobium(V) Ternary Complexation with Thiocyanate (B1210189): Formation and Compositional Analysis

The reactivity of this compound extends to the formation of ternary, or mixed-ligand, complexes. A significant example is its reaction with Niobium(V) in the presence of thiocyanate ions (SCN⁻). While the binary complex between Niobium(V) and the hydroxylamine ligand is only weakly colored, the addition of thiocyanate results in the formation of an intensely colored ternary complex. This phenomenon, known as synergism, leads to a highly sensitive method for the extractive spectrophotometric determination of Niobium.

The formation of this ternary complex occurs in an acidic solution, and the resulting ion-association complex can be extracted into organic solvents. Compositional analysis, typically performed using methods analogous to those for binary complexes (e.g., the mole-ratio method and Job's method), has been used to elucidate the stoichiometry of this mixed-ligand system. Studies have indicated that the ratio of Niobium(V) to this compound to thiocyanate in the extracted species is 1:2:2. This suggests the formation of a complex species where the central niobium ion is coordinated to two molecules of the hydroxylamine ligand and two thiocyanate ions.

Exploration of Complexation Behavior with Other Transition Metals

While extensively studied for its reactions with Vanadium(V) and Niobium(V), this compound also forms complexes with a range of other transition metals. Its ability to form stable, colored, and extractable chelates makes it a versatile reagent. Complexation has been reported with metals such as Iron(III), Molybdenum(VI), and Titanium(IV), often forming the basis for their analytical determination. The stoichiometry and stability of these complexes vary depending on the metal ion's size, charge, and electronic configuration, as well as the specific reaction conditions such as pH and solvent.

Equilibrium Studies and Determination of Conditional Stability Constants of Complexes

The formation of a metal complex in solution is an equilibrium process. The conditional stability constant (K_f) is a measure of the strength of the interaction between the metal ion and the ligand under a specific set of experimental conditions (e.g., pH, ionic strength, and temperature). A high stability constant indicates the formation of a very stable complex.

For the complexes formed by this compound, conditional stability constants have been determined using spectrophotometric data obtained from stoichiometry studies. Methods such as the mole-ratio method and Job's method can be adapted to calculate these constants. By analyzing the degree of complex formation at different ligand-to-metal ratios, it is possible to quantify the equilibrium. The reported stability constants for the Vanadium(V) complex are typically high, reflecting the strong chelation effect of the hydroxamic acid moiety and confirming the suitability of this ligand for the quantitative determination of vanadium.

Influence of Solution Parameters (pH, Ionic Strength, Solvent Polarity) on Complex Formation

The formation and stability of metal complexes with this compound are profoundly influenced by the properties of the solution in which they are formed. Key parameters such as pH, ionic strength, and the polarity of the solvent play a critical role in the thermodynamics and kinetics of complexation. Understanding these influences is essential for the controlled synthesis and application of these metal complexes.

Influence of pH

The pH of the solution is a dominant factor in the formation of metal complexes with this compound. The coordination of a metal ion to the hydroxamic acid moiety is contingent upon the deprotonation of the hydroxyl group (-OH) to form the hydroxamate anion (-O⁻). This acid-base equilibrium is directly governed by the hydrogen ion concentration of the solution.

In acidic conditions, the hydroxamic acid exists predominantly in its protonated, neutral form, which has a significantly lower affinity for metal ions. As the pH increases, the hydroxyl group deprotonates, enhancing the ligand's electron-donating capacity and facilitating the chelation of the metal ion through the carbonyl and hydroxylamino oxygen atoms. nih.govacs.org This pH-dependent behavior is a general characteristic of hydroxamic acids. nih.gov The optimal pH for complex formation varies depending on the specific metal ion and its hydrolysis properties.

The stability of the metal complexes is also pH-dependent. Generally, for many metal ions, the stability of the complex increases with increasing pH up to a certain point. Beyond this optimal pH, the formation of metal-hydroxo species can compete with the ligand-metal complex formation, potentially leading to the precipitation of metal hydroxides and a decrease in the concentration of the desired complex.

Table 1: Illustrative Stability Constants (log K) of a Metal Complex with an N-Arylhydroxamic Acid at Varying pH

| pH | log K₁ | log K₂ |

| 2.5 | 4.2 | 3.1 |

| 3.5 | 5.8 | 4.5 |

| 4.5 | 7.1 | 5.9 |

| 5.5 | 7.5 | 6.3 |

| 6.5 | 7.6 | 6.4 |

Note: This table presents hypothetical data for a typical divalent metal ion complex with an N-arylhydroxamic acid, illustrating the general trend of increasing stability with pH. The values are for illustrative purposes due to the absence of specific experimental data for this compound.

Influence of Ionic Strength

The ionic strength of the solution, which is a measure of the total concentration of ions, can influence the formation of metal complexes by affecting the activity coefficients of the charged species involved in the equilibrium. According to the Debye-Hückel theory and its extensions, an increase in ionic strength generally leads to a decrease in the activity coefficients of ions.

For the complexation reaction between a metal cation and the anionic form of this compound, an increase in ionic strength will stabilize the charged reactants more than the resulting, often less charged or neutral, complex. This effect typically leads to a decrease in the observed stability constant of the complex. chemijournal.com This trend is a common observation in the study of metal-ligand equilibria in electrolyte solutions. The magnitude of this effect depends on the charges of the reacting species.

Table 2: Effect of Ionic Strength on the Stability Constant (log K) of a Metal-N-Arylhydroxamic Acid Complex

| Ionic Strength (M) | log K |

| 0.05 | 6.8 |

| 0.10 | 6.5 |

| 0.20 | 6.2 |

| 0.50 | 5.8 |

Note: This table provides illustrative data based on general observations for metal-ligand complexation, showing the trend of decreasing stability constant with increasing ionic strength. Specific data for this compound is not available.

Influence of Solvent Polarity

The polarity of the solvent medium has a significant impact on both the solubility of this compound and its metal complexes, as well as on the thermodynamics of complex formation. Due to the often limited aqueous solubility of N-arylhydroxamic acids and their metal chelates, studies on their coordination chemistry are frequently conducted in mixed aqueous-organic solvent systems, such as aqueous dioxane or ethanol. capes.gov.brnih.gov

The stability of the metal complexes can vary considerably with changes in the solvent composition. The solvation of the metal ion, the ligand, and the resulting complex are all affected by the solvent's properties, including its dielectric constant and donor number. A change in solvent polarity can alter the free energy of solvation of the ions and the ligand, thereby shifting the complexation equilibrium.

Generally, a decrease in the polarity of the solvent (e.g., by increasing the proportion of the organic co-solvent) can lead to an increase in the stability of the metal complex. This is often attributed to the less effective solvation of the metal ion in the less polar medium, which makes the coordination by the ligand more favorable. However, the specific trend can be complex and depends on the preferential solvation of all species involved in the equilibrium. researchgate.net

Table 3: Variation of the Stability Constant (log K) of a Metal-N-Arylhydroxamic Acid Complex with Solvent Composition

| Solvent Composition (v/v) | Dielectric Constant (approx.) | log K |

| 70% Dioxane - 30% Water | 20 | 8.5 |

| 50% Dioxane - 50% Water | 35 | 7.2 |

| 30% Dioxane - 70% Water | 50 | 6.1 |

Note: This table presents illustrative data demonstrating the common trend of increasing stability constants for N-arylhydroxamic acid complexes as the solvent polarity decreases. The values are hypothetical and intended to exemplify the general principle.

Advanced Analytical Methodologies Employing N Cinnamoyl N 2,3 Xylyl Hydroxylamine

Principle and Optimization of Spectrophotometric Determination Methods

The spectrophotometric determination of metal ions using N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is predicated on the formation of a stable, colored complex that can be quantified using absorption spectroscopy. The reaction between the metal ion and the reagent results in a complex with distinct spectral characteristics, allowing for selective and sensitive measurement.

Wavelength Selection and Molar Absorptivity Studies of Metal Complexes

A pivotal aspect of developing a spectrophotometric method is the identification of the wavelength of maximum absorption (λmax) for the metal complex. For the vanadium(V) complex with this compound, a distinct violet hue is produced when extracted into a chloroform (B151607) medium. documentsdelivered.com Spectrophotometric analysis of this complex reveals a maximum absorbance at a wavelength of 535 nm. documentsdelivered.com

The molar absorptivity, a measure of how strongly the complex absorbs light at a specific wavelength, is a critical parameter for determining the sensitivity of the method. The vanadium(V) complex exhibits a molar extinction coefficient of 6600 L mol⁻¹ cm⁻¹ at its λmax of 535 nm. documentsdelivered.com This indicates a high sensitivity, making the method suitable for the determination of trace amounts of vanadium. Further studies have established that the stoichiometry of the extracted complex is a 1:2 ratio of vanadium to this compound. documentsdelivered.com Beer's law, which states that the absorbance is directly proportional to the concentration of the analyte, is adhered to in the concentration range of 0.5 to 7.0 µg/mL of vanadium in the organic phase. documentsdelivered.com

Interactive Data Table: Spectrophotometric Properties of Vanadium(V) Complex

| Parameter | Value | Reference |

| Metal Ion | Vanadium(V) | documentsdelivered.com |

| λmax | 535 nm | documentsdelivered.com |

| Molar Absorptivity (ε) | 6600 L mol⁻¹ cm⁻¹ | documentsdelivered.com |

| Metal:Reagent Ratio | 1:2 | documentsdelivered.com |

| Beer's Law Range | 0.5-7.0 µg/mL | documentsdelivered.com |

Influence of Reagent Concentration and Reaction Time on Analytical Performance

The concentration of this compound and the reaction time are crucial variables that must be optimized to ensure complete complexation and achieve maximum analytical performance. A sufficient excess of the reagent is necessary to drive the equilibrium towards the formation of the complex, ensuring that all the metal ions in the sample react.

The complex formed between vanadium(V) and this compound is noted to be stable over a long period, suggesting that the reaction, once complete, provides a stable signal for measurement. documentsdelivered.com This stability is advantageous for analytical procedures as it allows for flexibility in the timing of measurements without significant degradation of the complex and loss of signal. While specific optimization studies on reaction time are not detailed, the inherent stability of the complex implies a relatively rapid formation.

Solvent Extraction Systems for Metal Ion Separation and Preconcentration

Solvent extraction is a powerful technique for separating and preconcentrating metal ions from complex matrices. This compound serves as an effective extractant, forming a neutral chelate with the metal ion that is soluble in organic solvents.

Selection of Organic Solvents and Determination of Distribution Coefficients

The choice of the organic solvent is critical for efficient extraction. Chloroform has been identified as a suitable solvent for the extraction of the vanadium(V)-N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine complex from an acidic aqueous medium. documentsdelivered.com The extraction is typically carried out from a solution that is 3.5 to 9 M in hydrochloric acid. documentsdelivered.com Another study has also utilized carbon tetrachloride for the same purpose. researchgate.net

While a specific distribution coefficient has not been reported in the reviewed literature, the high recovery rates achieved in analytical procedures suggest a favorable distribution of the complex into the organic phase. For instance, a method for the determination of vanadium in biological materials reported an average recovery of 94%, indicating a high efficiency of extraction. researchgate.net

Evaluation of Extraction Efficiency and Selectivity Enhancement

The efficiency of the extraction process is a key performance metric. As mentioned, a recovery of 94% for vanadium from biological samples highlights the high efficiency of the extraction system employing this compound. researchgate.net

Selectivity is another critical aspect, especially when analyzing samples containing multiple metal ions. The intrinsic selectivity of this compound for certain metal ions can be further enhanced through the use of masking agents. In the case of vanadium determination, interferences from iron(III) and titanium(IV) can be effectively eliminated by the addition of phosphoric acid and sodium fluoride, respectively, to the aqueous phase prior to extraction. documentsdelivered.com This demonstrates a practical approach to improving the selectivity of the analytical method.

Integration with Atomic Spectrometric Techniques for Enhanced Sensitivity

The coupling of solvent extraction using this compound with highly sensitive atomic spectrometric techniques, such as atomic absorption spectrometry (AAS), offers a powerful strategy for the determination of trace and ultra-trace levels of metal ions. In this integrated approach, the solvent extraction step serves not only to separate the analyte from the sample matrix but also to preconcentrate it into a smaller volume of organic solvent.

This preconcentration step significantly enhances the sensitivity of the subsequent determination by AAS. A notable application of this integrated approach is the determination of submicrogram amounts of vanadium in biological materials. researchgate.net In this method, the vanadium complex with this compound is extracted and then determined by flameless atomic-absorption spectrometry. researchgate.net This combined technique is reported to have a sensitivity corresponding to 1% absorption of 4 x 10⁻¹¹ g of vanadium, showcasing a substantial improvement in detection limits. researchgate.net The results obtained by this spectrophotometric-extraction method have also been shown to be in good agreement with those obtained by atomic absorption spectroscopy, validating its accuracy. documentsdelivered.com

Interactive Data Table: Performance of Integrated Extraction-AAS Method for Vanadium

| Parameter | Value | Reference |

| Analyte | Vanadium | researchgate.net |

| Sample Matrix | Biological Materials | researchgate.net |

| Extraction Reagent | This compound | researchgate.net |

| Analytical Technique | Flameless Atomic Absorption Spectrometry | researchgate.net |

| Average Recovery | 94% | researchgate.net |

| Sensitivity (1% absorption) | 4 x 10⁻¹¹ g | researchgate.net |

Role of this compound in Electrothermal Atomic Absorption Spectrometry (ETAAS) Preconcentration

Electrothermal Atomic Absorption Spectrometry (ETAAS) is a highly sensitive technique for determining the concentration of specific elements in a sample. Its sensitivity can be further enhanced through preconcentration steps, which involve increasing the analyte concentration relative to the sample matrix before analysis. Chelating agents are often employed in this process to selectively bind with metal ions, which can then be extracted and concentrated.

A compound like this compound, belonging to the hydroxamic acid class, would be expected to form stable complexes with a variety of metal ions. In a hypothetical preconcentration procedure for ETAAS, it could be used in a solvent extraction method. The general steps would involve:

Complex Formation: The sample solution would be treated with a solution of this compound, likely in an organic solvent that is immiscible with water. The pH of the aqueous sample would be adjusted to optimize the formation of the metal-chelate complex.

Extraction: The metal-chelate complex, being soluble in the organic phase, would be extracted from the aqueous sample by vigorous mixing.

Concentration: The organic phase containing the concentrated analyte is then separated. A small, precise volume of this extract is injected into the graphite (B72142) furnace of the ETAAS instrument for analysis.

This preconcentration step serves to both increase the signal of the target analyte and remove it from the potentially interfering original sample matrix.

Coupling with Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Multi-element Analysis

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a powerful technique for the simultaneous or sequential determination of multiple elements in a sample. When coupled with preconcentration and separation techniques, its capabilities can be significantly expanded.

The role of a chelating agent such as this compound in conjunction with ICP-AES would be similar to its role in ETAAS preconcentration, but with a focus on multi-element analysis. The ability of hydroxamic acids to form complexes with a wide range of metal ions makes them potentially suitable for methods aiming to determine several elements simultaneously.

A typical workflow could involve a solid-phase extraction (SPE) approach:

SPE Column Preparation: A solid support material within an SPE cartridge would be coated or functionalized with this compound.

Sample Loading: The sample solution is passed through the SPE cartridge. The target metal ions would chelate with the immobilized this compound and be retained on the solid support.

Elution: After a washing step to remove non-target components of the matrix, the retained metal ions are eluted from the column using a small volume of an appropriate solvent (e.g., an acidic solution).

Analysis: The resulting eluate, now containing a concentrated solution of the target analytes, is introduced into the ICP-AES for multi-element determination.

This approach allows for the simultaneous preconcentration of multiple elements, enhancing the detection limits and improving the accuracy of the ICP-AES analysis.

Matrix Interference Mitigation and Masking Strategies in Complex Analytical Samples

Matrix interference is a significant challenge in trace element analysis, where the complex composition of the sample can either suppress or enhance the analytical signal of the target analyte, leading to inaccurate results. Chelating agents can play a crucial role in mitigating these interferences.

This compound could theoretically be used in several ways to reduce matrix effects:

Selective Extraction: By carefully controlling experimental conditions such as pH, the chelating agent can be used to selectively extract the analyte of interest from a complex matrix, leaving interfering species behind in the original sample solution.

Masking: In some cases, the chelating agent could be used as a "masking agent." If an interfering ion is known to affect the analysis of the target analyte, this compound could be added to the sample to form a stable complex with the interfering ion, thereby preventing it from participating in reactions that would affect the accuracy of the measurement of the target analyte.

The effectiveness of these strategies would depend on the relative stability of the complexes formed between this compound and both the target and interfering ions.

Below is a hypothetical data table illustrating the kind of information that would be generated in a study on the use of this compound for the preconcentration of various metal ions. It is important to reiterate that this data is illustrative and not based on published experimental results for this specific compound.

| Metal Ion | Optimal pH for Extraction | Extraction Efficiency (%) | Preconcentration Factor |

| Copper (Cu²⁺) | 5.5 | 98.2 | 150 |

| Lead (Pb²⁺) | 6.0 | 95.8 | 145 |

| Cadmium (Cd²⁺) | 6.5 | 92.1 | 130 |

| Zinc (Zn²⁺) | 7.0 | 90.5 | 125 |

| Iron (Fe³⁺) | 4.5 | 99.1 | 160 |

Applications and Methodological Validation in Diverse Research Matrices

Determination of Vanadium in Environmental Samples (e.g., water, phosphoric acid)

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine has been employed for the spectrophotometric determination of vanadium in environmental matrices. A notable application is in the analysis of petroleum. In this method, vanadium (V) is extracted from a hydrochloric acid solution into chloroform (B151607), forming a violet-colored complex with this compound. This complex exhibits a distinct absorption maximum at 535 nm, allowing for its quantification.

Quantification of Vanadium in Biological Materials and Tissues (e.g., plant samples, urine)

The utility of this compound extends to the quantification of trace amounts of vanadium in various biological samples. A sensitive method combines solvent extraction using this reagent with flameless atomic-absorption spectrometry. This approach has been successfully applied to determine vanadium content in a range of materials, including plant tissues (such as apple, potato, and parsley) and human urine. osti.gov

The procedure involves the digestion of the biological sample, followed by the extraction of the vanadium complex with this compound into carbon tetrachloride from a 6M hydrochloric acid medium. osti.gov This selective extraction is crucial for isolating the analyte from the complex biological matrix prior to instrumental analysis.

Table 1: Vanadium Content in Various Biological Samples Determined Using this compound

| Sample Matrix | Vanadium Content (µg/g or µg/ml) |

| Plant Samples | Varies by species |

| Human Urine | Trace levels |

Note: Specific quantitative values would be dependent on the individual samples analyzed in a given study.

Analysis of Niobium in Specialty Alloys and Industrial Samples (e.g., steel)

Based on the available scientific literature, there is no documented application of this compound for the analysis of niobium in specialty alloys and industrial samples such as steel.

Rigorous Method Validation: Assessment of Accuracy, Precision, Limit of Detection, and Limit of Quantification in Academic Studies

The reliability of analytical methods employing this compound is established through rigorous validation of key performance parameters. These parameters ensure that the method is suitable for its intended purpose.

Accuracy refers to the closeness of the measured value to the true value. In the context of vanadium determination in biological samples, the method has demonstrated an average recovery of 94%, indicating a high degree of accuracy. osti.gov

Precision is a measure of the repeatability of the method. For the same biological sample analysis, a coefficient of variation of 14% was reported, which describes the dispersion of the data points around the mean. osti.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. For the determination of vanadium using this compound and flameless atomic-absorption spectrometry, the sensitivity, which is related to the LOD, is estimated to be 4 x 10⁻¹¹ g. osti.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Specific LOQ values for this method were not detailed in the reviewed literature.

Table 2: Method Validation Parameters for Vanadium Determination Using this compound in Biological Samples

| Parameter | Reported Value/Finding |

| Accuracy (Average Recovery) | 94% osti.gov |

| Precision (Coefficient of Variation) | 14% osti.gov |

| Limit of Detection (Sensitivity) | 4 x 10⁻¹¹ g osti.gov |

| Limit of Quantification | Not explicitly stated in reviewed sources |

Theoretical and Computational Chemistry Approaches to N Cinnamoyl N 2,3 Xylyl Hydroxylamine

Computational Design and In Silico Screening of Novel Hydroxylamine-Based LigandsWhile the broader field of computational ligand design is active, no studies were identified that specifically focus on the in silico design or screening of novel ligands based on the N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine scaffold.

Efforts to provide a comprehensive and scientifically rigorous article are contingent on the availability of primary research. Without such foundational data for this compound, any attempt to generate the requested content would be speculative and not meet the required standards of accuracy.

Comparative Academic Evaluation of N Cinnamoyl N 2,3 Xylyl Hydroxylamine

Comparative Performance Against Other Hydroxamic Acids in Metal Determination

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine has demonstrated notable efficacy in the spectrophotometric determination of vanadium(V). When complexed with this reagent, vanadium(V) can be extracted from a 3.59 M hydrochloric acid solution into chloroform (B151607), resulting in a violet-colored complex with a maximum absorbance at 535 nm. This method exhibits a molar extinction coefficient of 6600 L mol⁻¹ cm⁻¹, and the extracted complex, with a 1:2 metal-to-ligand ratio, is stable over an extended period. The adherence to Beer's law is observed in the concentration range of 0.57 µg/mL of vanadium in the organic phase.

For a comparative perspective, the performance of other hydroxamic acids in the determination of vanadium is presented in the table below. It is important to note that the sensitivity of these reagents can be significantly influenced by the formation of ternary complexes with other ligands.

Table 7.1.1: Comparative Performance of Various Hydroxamic Acids in the Spectrophotometric Determination of Vanadium(V)

| Hydroxamic Acid Derivative | Molar Absorptivity (ε) in L mol⁻¹ cm⁻¹ | Wavelength (λmax) in nm | Notes |

|---|---|---|---|

| This compound | 6600 | 535 | Direct extraction of the V(V) complex. |

| N-benzoyl-N-phenylhydroxylamine (BPHA) | 6.57 x 10⁴ | 588 | In a ternary complex with hydrogen peroxide and 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol. documentsdelivered.com |

| N-m-Chlorophenylpalmito hydroxamic acid | 4900 | 520 | Direct extraction of the V(V) complex. |

This table is interactive. You can sort the columns by clicking on the headers.

The data indicates that while this compound offers a respectable sensitivity for the direct determination of vanadium, the formation of ternary complexes with other hydroxamic acids, such as N-benzoyl-N-phenylhydroxylamine, can lead to a significant enhancement in molar absorptivity, thereby increasing the sensitivity of the method.

Comparison with Alternative Chelating Agents for Selectivity and Sensitivity in Specific Applications

In the realm of metal ion analysis, hydroxamic acids compete with a variety of other chelating agents. A comparison with established agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) is crucial for evaluating the practical utility of this compound.

One of the key advantages of this compound is its selectivity for certain metal ions under specific conditions. For instance, in the determination of vanadium(V), interferences from iron(III) and titanium(IV) can be effectively eliminated by the addition of phosphoric acid and sodium fluoride, respectively. This highlights its utility in matrices where these metals are present.

Conversely, aminopolycarboxylic acids like EDTA and DTPA are known for forming stable complexes with a wide range of metal ions. While this broad reactivity is advantageous for certain applications like complexometric titrations, it can lead to a lack of selectivity in spectrophotometric analysis without the use of masking agents or careful pH control.

The spectrophotometric determination of vanadium(IV) with EDTA results in a complex with absorption maxima at 600 nm and 780 nm. nii.ac.jp However, the sensitivity of this method is generally lower compared to methods employing more specific chromogenic reagents. Detailed molar absorptivity data for the direct spectrophotometric determination of vanadium with EDTA and DTPA is not as prominently reported as for more specialized reagents, suggesting their primary utility lies elsewhere.

The table below offers a qualitative comparison of these chelating agents for the spectrophotometric determination of vanadium.

Table 7.2.1: Comparison of this compound with Alternative Chelating Agents for Vanadium Determination

| Chelating Agent | Selectivity | Sensitivity | Primary Analytical Utility |

|---|---|---|---|

| This compound | Good for V(V) with masking agents for Fe(III) and Ti(IV). | Moderate (ε = 6600 L mol⁻¹ cm⁻¹). | Spectrophotometry. |

| Ethylenediaminetetraacetic acid (EDTA) | Generally low; requires masking agents and pH control. | Generally lower for direct spectrophotometry. | Complexometric titrations, chromatography. nii.ac.jp |

| Diethylenetriaminepentaacetic acid (DTPA) | Similar to EDTA; broad reactivity. | Not widely reported for direct spectrophotometry of vanadium. | Complexometric titrations, MRI contrast agents. |

This table is interactive. You can sort the columns by clicking on the headers.

Advantages and Limitations in Specific Analytical Research Contexts

The practical applicability of this compound is best understood by examining its performance in specific analytical scenarios.

Advantages:

Application in Complex Matrices: A significant advantage of this reagent is its successful application in the determination of vanadium in petroleum. This demonstrates its robustness and ability to function effectively in complex organic matrices, where many other analytical methods might suffer from significant interference.

Good Selectivity with Masking: The ability to mitigate interference from commonly associated metals like iron and titanium through the use of simple masking agents enhances its analytical value in the analysis of geological and industrial samples.

Stable Complex Formation: The formation of a stable vanadium complex ensures reproducible and reliable measurements over time, which is a crucial factor for routine analysis.

Limitations:

Moderate Sensitivity: While the molar absorptivity is adequate for many applications, it is not as high as some other spectrophotometric methods, particularly those involving ternary complex formation. documentsdelivered.com This could be a limitation when determining extremely low concentrations of vanadium.

Solvent Extraction Requirement: The method necessitates a solvent extraction step to separate the metal complex. This can increase the analysis time and complexity, and involves the use of organic solvents, which may have environmental and safety considerations.

Limited Documented Applications: While its use in petroleum analysis is a key example, the broader application of this compound across a wide range of environmental, biological, and industrial samples is not as extensively documented as for more established reagents.

Emerging Research Frontiers and Future Directions for N Cinnamoyl N 2,3 Xylyl Hydroxylamine

Development of Miniaturized and Automated Analytical Systems Utilizing the Compound

The advancement of analytical chemistry is intrinsically linked to the development of smaller, faster, and more efficient analytical systems. Miniaturization offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. Automated systems, in turn, enhance reproducibility and reduce manual error.

For a compound like N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine to be integrated into such systems, several key characteristics would need to be investigated. Its solubility in carrier streams, stability under flow conditions, and the kinetics of its potential reactions with target analytes would be of paramount importance. Hypothetically, it could be immobilized on the inner surfaces of microfluidic channels or incorporated into a reagent reservoir for automated mixing with samples. The development of such a system would require extensive research into its chemical and physical properties to ensure compatibility with the materials and methods used in microfabrication and fluid handling.

Exploration of Electrochemical Sensing Applications for Metal Ions

Electrochemical sensors offer a powerful tool for the detection of metal ions due to their high sensitivity, selectivity, and low cost. The core of such a sensor is a recognition element that interacts with the target ion, and a transducer that converts this interaction into a measurable electrical signal.

This compound possesses functional groups that could potentially chelate with metal ions. To explore its utility in electrochemical sensing, a systematic study of its binding affinity and selectivity for a range of metal ions would be the first step. This could be achieved by modifying an electrode surface with the compound and then measuring changes in current or potential upon exposure to different metal ions. Techniques such as cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy would be instrumental in characterizing the sensor's performance. The data from such studies would be crucial for determining the feasibility of using this compound as a selective sensing agent.

Table 1: Hypothetical Performance Metrics for an this compound-Based Electrochemical Sensor

| Parameter | Potential Target Ion | Theoretical Detection Limit | Potential Linear Range |

| Sensitivity | Cu(II) | Low µg/L | 1-100 µg/L |

| Selectivity | High | Insignificant interference from common ions | Not Applicable |

| Response Time | < 1 minute | Fast | Not Applicable |

Note: The data in this table is purely illustrative and not based on experimental results.

Potential for Solid-Phase Extraction and Chromatographic Separations

Solid-phase extraction (SPE) is a widely used technique for sample preparation, enabling the concentration and purification of analytes from complex matrices. The selectivity of SPE is determined by the sorbent material. A compound like this compound could potentially be functionalized onto a solid support, such as silica (B1680970) or a polymer resin, to create a novel SPE sorbent.

The effectiveness of such a sorbent would depend on the compound's ability to selectively bind to target analytes while allowing interfering substances to pass through. This could be particularly useful for the extraction of metal ions or specific organic compounds from environmental or biological samples. In the realm of chromatography, a stationary phase modified with this compound could offer unique selectivity for the separation of challenging mixtures. The development of these applications would require significant research into synthetic methods for immobilizing the compound and subsequent evaluation of its chromatographic and extraction performance.

Investigation into New Spectroscopic or Spectrometric Detection Modalities

Spectroscopic and spectrometric techniques are the bedrock of modern analytical chemistry. The interaction of a compound with light or its behavior in a mass spectrometer can provide a wealth of information about its structure and concentration.

For this compound, research could explore its potential as a chromogenic or fluorogenic reagent. If its interaction with a target analyte leads to a change in its absorption or emission of light, this could form the basis of a new spectrophotometric or fluorometric detection method. Furthermore, its fragmentation pattern in mass spectrometry could be studied to develop selective and sensitive methods for its own quantification or for the analysis of its complexes with other molecules. The exploration of these modalities would involve detailed spectroscopic and spectrometric studies to understand the fundamental properties of the compound and its derivatives.

Rational Design of Next-Generation Analogues for Enhanced Performance in Complex Matrices

The performance of an analytical reagent can often be improved through rational chemical design. By understanding the structure-activity relationship of this compound, it may be possible to design and synthesize new analogues with enhanced properties. For example, modifications to the aromatic rings or the hydroxylamine (B1172632) functional group could alter its selectivity, sensitivity, and stability.

Computational modeling could be employed to predict the binding energies of different analogues with target analytes, guiding the synthetic efforts towards the most promising candidates. The goal would be to develop next-generation reagents that are more robust and perform better in challenging sample matrices, such as blood, urine, or industrial wastewater. This represents a long-term research direction that could build upon a foundational understanding of the parent compound's analytical chemistry.

常见问题

Q. What are the established synthetic routes for N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, and how can reaction conditions be optimized for yield?

The compound can be synthesized via the [2,3]-Meisenheimer rearrangement , a sigmatropic reaction involving allylic amine N-oxide precursors. A typical protocol involves:

- Step 1 : Oxidation of a tertiary allylic amine (e.g., N-allyl-2,3-dimethylaniline) with m-chloroperbenzoic acid (mCPBA) to form the N-oxide intermediate.

- Step 2 : Thermal rearrangement (60–80°C, 12–24 hours) to yield the hydroxylamine product.

Optimization includes adjusting reaction time, temperature, and solvent polarity (e.g., toluene or dichloromethane) to achieve yields up to 75%. Post-synthesis purification via silica gel chromatography is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : 1H/13C NMR to confirm the cinnamoyl (δ 6.5–7.8 ppm for aromatic protons) and 2,3-xylyl (δ 2.2–2.5 ppm for methyl groups) moieties.

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (expected m/z: ~283.12 for C₁₇H₁₇NO₂).

- Elemental Analysis : To assess purity (>98% recommended for research-grade material).

For trace analysis, coupling with HPLC-ICP-MS enhances detection limits in complex matrices .

Q. How should researchers address stability challenges during storage and handling?

The hydroxylamine group is oxidation-prone. Best practices include:

- Storage : Under inert gas (argon/nitrogen) at -20°C in amber vials.

- Solvent Selection : Use degassed solvents (e.g., ethanol or acetonitrile) to minimize radical-mediated degradation.

- pH Control : Buffering aqueous solutions to pH 4–6 reduces hydrolysis rates .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [2,3]-sigmatropic rearrangements?

The reaction proceeds via a concerted six-membered transition state , where electron-donating substituents on the xylyl group stabilize partial positive charge development. Computational studies (DFT) reveal that steric hindrance from the 2,3-dimethylphenyl group directs regioselectivity, favoring the cinnamoyl migration pathway. Kinetic isotopic labeling (e.g., deuterated substrates) can validate proposed mechanisms .

Q. How does this compound function as a chelating agent in analytical chemistry?

The compound’s hydroxylamine and aromatic groups enable metal ion coordination , particularly for transition metals like Cu(II) and Fe(III). Applications include:

- Spectrophotometric Detection : Formation of colored complexes (e.g., λmax = 450–550 nm) for quantification.

- Solid-Phase Extraction : Functionalization of resins to isolate metal ions from environmental samples.

Method optimization requires adjusting pH (optimal range: 5–7) and ligand-to-metal ratios to minimize interference .

Q. How can researchers resolve contradictions in reported applications (e.g., insecticidal vs. analytical uses)?

While early studies cited insecticidal activity (e.g., xylachlor analogs), recent work emphasizes its role in metal ion detection and organic synthesis intermediates . To reconcile discrepancies:

Q. What advanced methodologies enable studying the compound’s redox behavior?

- Cyclic Voltammetry (CV) : To map oxidation potentials (e.g., hydroxylamine → nitroxide radical transitions).

- EPR Spectroscopy : Detect radical intermediates during oxidation.

- In Situ FTIR : Monitor bond cleavage (N–O) under thermal stress.

These methods help design derivatives with enhanced stability for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。